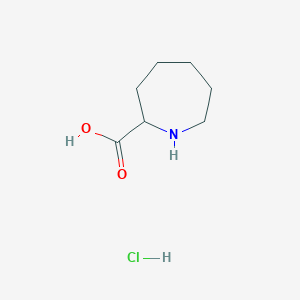

(S)-Azepane-2-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

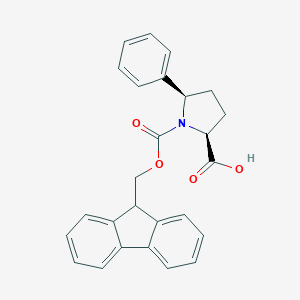

The asymmetric synthesis of (S)-Azepane-2-carboxylic acid derivatives involves scalable methods suitable for large-scale preparation, starting from known hydroxy-ketone compounds. The key step features oxidative cleavage that generates substituents in a stereoselective manner, demonstrating flexibility for elaboration at specific positions (Wishka et al., 2011). Another method focuses on the Schmidt rearrangement of optically active compounds followed by selective reduction, highlighting the synthesis of optically active α-alkylated azepane-2-carboxylic acid esters (Georg et al., 1991).

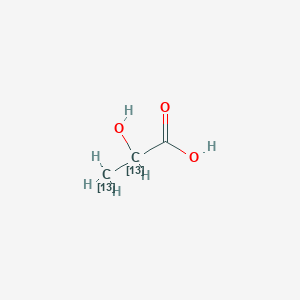

Molecular Structure Analysis

Molecular structure analysis through NMR spectroscopy and X-ray diffraction provides insights into the conformation and stereochemistry of (S)-Azepane-2-carboxylic acid hydrochloride and its derivatives. For instance, studies on related bicyclic systems offer details on the crystal structures, elucidating the spatial arrangement and bond angles within the molecules (Arias-Pérez et al., 2001).

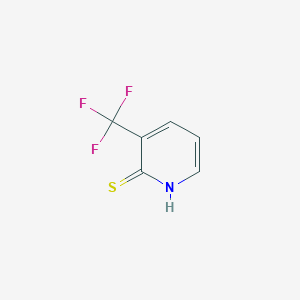

Chemical Reactions and Properties

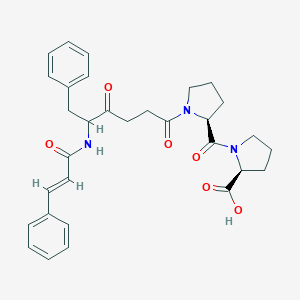

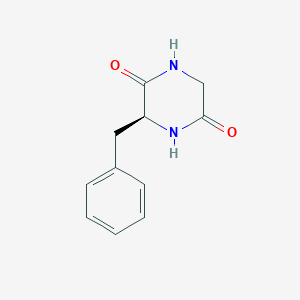

The chemical reactivity of (S)-Azepane-2-carboxylic acid hydrochloride involves its participation in various synthesis reactions, such as the aza-Friedel-Crafts reaction, which demonstrates its utility in constructing complex organic frameworks (Shirakawa & Kobayashi, 2006). Additionally, its derivatives play a crucial role in the formation of conformationally constrained dipeptide isosteres, highlighting its versatility in organic synthesis (Guarna et al., 1999).

Physical Properties Analysis

The physical properties of (S)-Azepane-2-carboxylic acid hydrochloride, such as solubility, melting point, and crystalline structure, are essential for its application in synthetic chemistry. Studies focusing on the crystalline structure provide valuable data for understanding its behavior in various solvents and conditions (Moriguchi et al., 2014).

科学研究应用

Chemical Synthesis and Structural Analysis

- (S)-Azepane-2-carboxylic acid hydrochloride is involved in the synthesis of various chemical compounds. For example, Xia et al. (2013) identified a compound synthesized from a reaction involving azepane-2-carboxylic acid, which was structurally analyzed through NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).

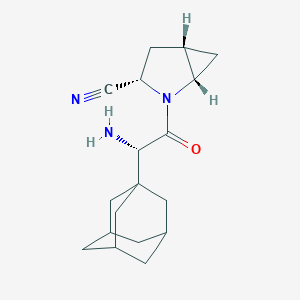

Medicinal Chemistry and Drug Design

- Azepane derivatives, such as those related to (S)-Azepane-2-carboxylic acid hydrochloride, are studied for their potential as protein kinase B inhibitors. Breitenlechner et al. (2004) explored azepane derivatives for their inhibitory activity against protein kinases, which is significant in drug development (Breitenlechner et al., 2004).

Biochemical Research and Enzyme Inhibition

- In biochemical research, azepane compounds have been explored for their ability to inhibit certain enzymes. Li et al. (2008) discovered that an azepane derivative showed strong inhibition on almond β-glucosidase, which could have implications for the study of carbohydrate-processing enzymes (Li et al., 2008).

Asymmetric Synthesis in Organic Chemistry

- The asymmetric synthesis of azepane derivatives, including those related to (S)-Azepane-2-carboxylic acid hydrochloride, is a significant area of research in organic chemistry. Wishka et al. (2011) developed a scalable asymmetric synthesis method for azepane-2-carboxylate derivatives, demonstrating its importance in the field of organic synthesis (Wishka et al., 2011).

Crystal Structure and Material Science

- The study of crystal structures involving azepane compounds offers insights into the field of material science. Toze et al. (2015) described the crystal structure of a compound related to azepane, providing valuable information about its molecular conformation and intermolecular interactions (Toze et al., 2015).

安全和危害

未来方向

属性

IUPAC Name |

(2S)-azepane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLUTYACBSEHCT-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H](NCC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Azepane-2-carboxylic acid hydrochloride | |

CAS RN |

123053-42-9 |

Source

|

| Record name | 1H-Azepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。